(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid
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Overview
Description
(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.249. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Analogous Compounds : Compounds similar to (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid have been synthesized for use in creating abnormally high molecular weight polypeptides. For example, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound (Soriano, Podraza, & Cromwell, 1980).
In the Synthesis of Antibacterial Agents : 7-Azetidinylquinolones with a 7-(3-amino-2-methyl-1-azetidinyl) moiety have been prepared to determine their antibacterial potency. These compounds have shown that the stereochemistry of the azetidine and oxazine rings is critical for enhancing in vitro activity and oral efficacy (Frigola et al., 1995).
Preparation of Electrophilic Building Blocks : Novel electrophilic building blocks for synthesizing enantiomerically pure compounds have been prepared using derivatives of this compound. These are essential for creating chiral derivatives of various carboxylic acids (Zimmermann & Seebach, 1987).
Synthesis of Dipeptide Analogues : Tert-butyloxycarbonyl amino acid anilides, including derivatives of this compound, have been synthesized for extending into corresponding dipeptide analogues (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Amino Acid-Azetidine Chimeras : Enantiopure azetidine-2-carboxylic acid analogs with heteroatomic side chains have been synthesized. These chimeras serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Future Directions
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl group , which is commonly used as a protecting group in organic chemistry . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using certain chemical reactions . The introduction of this group can alter the reactivity of the molecule, allowing for selective reactions to occur .
Biochemical Pathways
The introduction of a tert-butoxycarbonyl group can influence the biosynthetic and biodegradation pathways of a molecule .
Result of Action
The result of the compound’s action would depend on the specific biochemical context in which it is used. In general, the introduction of a tert-butoxycarbonyl group can alter the chemical behavior of a molecule, potentially influencing its biological activity .
Properties
IUPAC Name |
(2S,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCHGLNUHDOFHF-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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